- Preparation of quinoline derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,

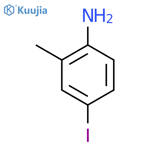

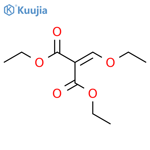

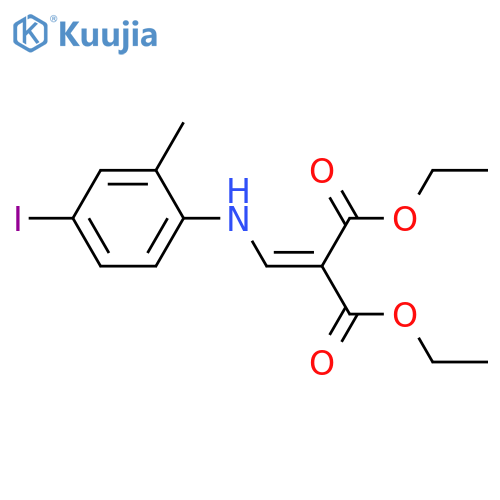

Cas no 951006-38-5 (Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate)

951006-38-5 structure

商品名:Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate

CAS番号:951006-38-5

MF:C15H18INO4

メガワット:403.212196826935

MDL:MFCD18207080

CID:835643

PubChem ID:70313608

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate 化学的及び物理的性質

名前と識別子

-

- diethyl 2-((4-iodo-2-MethylphenylaMino)Methylene)Malonate

- Diethyl {[(4-iodo-2-methylphenyl)amino]methylene}malonate

- Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate

- diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate

- 1,3-Diethyl 2-[[(4-iodo-2-methylphenyl)amino]methylene]propanedioate (ACI)

- 951006-38-5

- CS-14241

- BNB00638

- DB-230205

- AKOS030234422

- CS-M0300

- diethyl 2-[(4-iodo-2-methylanilino)methylidene]propanedioate

- diethyl2-((4-iodo-2-methylphenylamino)methylene)malonate

- SCHEMBL8235874

-

- MDL: MFCD18207080

- インチ: 1S/C15H18INO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-13-7-6-11(16)8-10(13)3/h6-9,17H,4-5H2,1-3H3

- InChIKey: IHLDESZXQJQUAQ-UHFFFAOYSA-N

- ほほえんだ: O=C(/C(/C(OCC)=O)=C/NC1C(C)=CC(I)=CC=1)OCC

計算された属性

- せいみつぶんしりょう: 403.02806g/mol

- どういたいしつりょう: 403.02806g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 8

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 64.599

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D767509-250mg |

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |

951006-38-5 | 98% | 250mg |

$255 | 2024-06-06 | |

| Aaron | AR00IMXW-100mg |

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |

951006-38-5 | 95% | 100mg |

$125.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D767509-250mg |

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |

951006-38-5 | 98% | 250mg |

$255 | 2025-02-20 | |

| 1PlusChem | 1P00IMPK-250mg |

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |

951006-38-5 | 98% | 250mg |

$241.00 | 2024-04-19 | |

| A2B Chem LLC | AI68440-1g |

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |

951006-38-5 | 98% | 1g |

$526.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D767509-1g |

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |

951006-38-5 | 98% | 1g |

$475 | 2025-02-19 | |

| eNovation Chemicals LLC | D767509-100mg |

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |

951006-38-5 | 98% | 100mg |

$190 | 2025-02-20 | |

| eNovation Chemicals LLC | D767509-100mg |

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |

951006-38-5 | 98% | 100mg |

$190 | 2025-02-19 | |

| eNovation Chemicals LLC | D767509-100mg |

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |

951006-38-5 | 98% | 100mg |

$190 | 2024-06-06 | |

| TRC | D117450-500mg |

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |

951006-38-5 | 500mg |

$ 550.00 | 2022-06-06 |

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate 合成方法

合成方法 1

はんのうじょうけん

1.1 rt → 95 °C; 45 min, 90 - 95 °C; 60 °C; cooled

リファレンス

合成方法 2

はんのうじょうけん

1.1 1 h, 100 °C

リファレンス

- Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei, Chemical Biology & Drug Design, 2015, 85(5), 549-564

合成方法 3

はんのうじょうけん

1.1 2 h, 120 - 130 °C

リファレンス

- Pharmacophore modeling, 3DQSAR, and docking-based design of polysubstituted quinolines derivatives as inhibitors of phosphodiesterase 4, and preliminary evaluation of their anti-asthmatic potential, Medicinal Chemistry Research, 2014, 23(12), 5008-5030

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate Raw materials

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate Preparation Products

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

951006-38-5 (Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate) 関連製品

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量